molecular formula C17H16N4O2 B11486426 N-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]pyridine-3-carboxamide

N-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]pyridine-3-carboxamide

Cat. No.: B11486426
M. Wt: 308.33 g/mol
InChI Key: SPDDDUKWQCSZSS-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]pyridine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a methoxyphenyl group and a pyridine carboxamide moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone. For instance, 4-methoxyphenylhydrazine can react with 3-methyl-2,4-pentanedione under acidic conditions to form the desired pyrazole ring.

    Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with 3-chloropyridine-2-carboxamide. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF.

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]pyridine-3-carboxamide has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]pyridine-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide
  • N-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide

Uniqueness

N-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biological assays, making it a valuable molecule for targeted research applications.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-11-15(12-5-7-14(23-2)8-6-12)16(21-20-11)19-17(22)13-4-3-9-18-10-13/h3-10H,1-2H3,(H2,19,20,21,22)

InChI Key

SPDDDUKWQCSZSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)NC(=O)C2=CN=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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